molecular formula C18H21N3 B246386 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine

1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine

Cat. No. B246386
M. Wt: 279.4 g/mol
InChI Key: RHIXFPLWWKESHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. TBB has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising tool for studying CK2 function and potential therapeutic applications.

Mechanism of Action

1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in cells and organisms. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit cell growth and induce apoptosis in cancer cells. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been shown to reduce inflammation and oxidative stress in cells and tissues. Additionally, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in lab experiments include its specificity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential use as a therapeutic agent for various diseases. However, the limitations of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and its potential applications. For example, further studies are needed to investigate the potential therapeutic applications of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in cancer and neurodegenerative diseases. Additionally, studies are needed to investigate the potential off-target effects of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and to develop more potent and selective CK2 inhibitors. Finally, studies are needed to investigate the pharmacokinetics and toxicity of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in animal models and humans.

Synthesis Methods

1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with 4-tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been used in various scientific studies to investigate the role of CK2 in cellular processes and potential therapeutic applications. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 inhibition may be a potential strategy for cancer treatment. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been used to study the role of CK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C18H21N3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)20-17(21)19/h4-11H,12H2,1-3H3,(H2,19,20)

InChI Key

RHIXFPLWWKESHT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N

Origin of Product

United States

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